molecular formula C12H16ClN3 B1424911 2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride CAS No. 1258650-73-5

2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride

Cat. No. B1424911
M. Wt: 237.73 g/mol
InChI Key: PHXLWMDGSYHKAK-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride, commonly known as 1,4-Diazepan-1-ylbenzonitrile hydrochloride, is a versatile compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 199.63 g/mol and a melting point of 125-127°C. 1,4-Diazepan-1-ylbenzonitrile hydrochloride has a variety of biological activities due to its ability to interact with a number of biomolecules. This compound has been used in a variety of research applications, including enzyme inhibition, protein-protein interactions, and drug delivery.

Scientific Research Applications

Application Summary

“2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride” has been used in the synthesis of chiral 1,4-diazepanes via an enzymatic intramolecular asymmetric reductive amination .

Method of Application

Several enantiocomplementary imine reductases (IREDs) were identified for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity . The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was studied . To further improve the catalytic efficiency of IR1, its double mutant Y194F/D232H was identified by saturation mutagenesis and iterative combinatorial mutagenesis .

Results or Outcomes

The double mutant Y194F/D232H exhibited a 61-fold increase in the catalytic efficiency relative to that of the wild-type enzyme . Furthermore, Y194F/D232H and IR25 were applied to access a range of different substituted 1,4-diazepanes with high enantiomeric excess (from 93 to >99%) .

Medicinal Chemistry

Application Summary

“2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride” is a part of the diazine alkaloid scaffold, which is a widespread two-nitrogen containing compound in nature . These compounds are a central building block for a wide range of pharmacological applications .

Method of Application

Diazines, including pyridazine, pyrimidine, and pyrazine, are found as mono-systems, fused or annulated in pharmaceutical, agrochemical, or materials . These six-membered heterocyclic aromatic moieties, defined as privileged scaffolds, constitute diverse chemical structures and hold substantial interest for organic, medicinal, and biological chemists .

Results or Outcomes

Diazines are reported to exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, and potassium-sparing, to antiaggressive activities .

Analytical Chemistry

Application Summary

“2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride” is used in analytical chemistry for the analysis of complex mixtures . It can be used as a reference compound in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC .

Method of Application

In these analytical techniques, “2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride” can be used as a standard to calibrate the instrument or to validate the method . For example, in HPLC, it can be used to determine the retention time of the compound of interest .

Results or Outcomes

The use of “2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride” as a reference compound in analytical chemistry helps to ensure the accuracy and reliability of the analytical results .

properties

IUPAC Name

2-(1,4-diazepan-1-yl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c13-10-11-4-1-2-5-12(11)15-8-3-6-14-7-9-15;/h1-2,4-5,14H,3,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXLWMDGSYHKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC=CC=C2C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride

CAS RN

1258650-73-5
Record name 2-(1,4-diazepan-1-yl)benzonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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